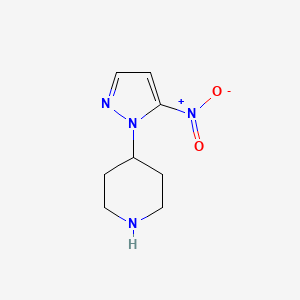

4-(5-Nitro-1H-pyrazol-1-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

4-(5-nitropyrazol-1-yl)piperidine |

InChI |

InChI=1S/C8H12N4O2/c13-12(14)8-3-6-10-11(8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 |

InChI Key |

XODZYLXXOALDBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine

Retrosynthetic Analysis of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to different synthetic strategies. The most logical and common disconnection is at the C-N bond linking the piperidine (B6355638) nitrogen to the pyrazole (B372694) ring.

Disconnection 1 (C-N Bond): This primary disconnection leads to two key synthons: a 5-nitro-1H-pyrazole anion (or its synthetic equivalent) and a piperidine cation with a leaving group at the 4-position (e.g., 4-halopiperidine, 4-tosyloxypiperidine). This approach focuses on forming the bond between the two pre-formed heterocycles.

Disconnection 2 (Pyrazole Ring): An alternative strategy involves disconnecting the pyrazole ring itself. This would start from a piperidine-containing precursor, such as 4-hydrazinylpiperidine. This hydrazine derivative would then be reacted with a suitable three-carbon electrophile containing a nitro group to construct the pyrazole ring directly onto the piperidine scaffold.

Disconnection 3 (Piperidine Ring): A third approach involves the formation of the piperidine ring as a late-stage step. This would begin with a precursor where the 5-nitropyrazole is attached to an acyclic or different cyclic structure, which is then transformed into the piperidine ring, for instance, through the hydrogenation of a corresponding 4-(5-nitro-1H-pyrazol-1-yl)pyridine intermediate. researchgate.net

These disconnections form the basis for the conventional and advanced synthetic pathways discussed in the following sections.

Conventional Synthetic Pathways to this compound

Conventional syntheses rely on well-established organic reactions to construct the target molecule, typically focusing on either building the pyrazole ring, functionalizing the piperidine ring, or directly coupling the two.

This approach constructs the pyrazole ring onto a pre-existing piperidine structure. The key reaction is a cyclocondensation between a hydrazine derivative and a 1,3-dielectrophilic compound. chim.it

The synthesis commences with a protected 4-hydrazinylpiperidine, which acts as the N-N component for the pyrazole ring. This intermediate is then reacted with a three-carbon synthon bearing a nitro group, such as a nitromalondialdehyde derivative or another β-dicarbonyl compound suitably functionalized with a nitro group. The condensation reaction, often carried out in an alcoholic solvent and sometimes under acidic or basic catalysis, leads to the formation of the 5-nitropyrazole ring directly attached to the piperidine at the N-1 position. researchgate.netsemanticscholar.org Subsequent deprotection of the piperidine nitrogen yields the final product.

Table 1: Representative Reaction for Pyrazole Ring Formation

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Boc-4-hydrazinylpiperidine, Nitro-substituted 1,3-dicarbonyl compound | Ethanol, Reflux | N-Boc-4-(5-nitro-1H-pyrazol-1-yl)piperidine |

In this strategy, the 5-nitropyrazole moiety is introduced onto a pre-formed piperidine ring. This can be achieved through various nucleophilic substitution or reductive amination pathways.

One common method involves the reaction of 4-aminopiperidine with a precursor that will ultimately form the pyrazole ring. However, a more direct approach involves the hydrogenation of a pyridine ring that is already substituted with the desired pyrazole. For example, 4-chloro-pyridine can undergo a nucleophilic aromatic substitution with 5-nitro-1H-pyrazole. The resulting 4-(5-nitro-1H-pyrazol-1-yl)pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. researchgate.netmdpi.com This method is particularly effective for accessing various substituted piperidines. mdpi.com

Table 2: Representative Reaction for Piperidine Ring Formation via Pyridine Reduction

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Chloropyridine, 5-Nitro-1H-pyrazole | Base (e.g., K₂CO₃), DMF | 4-(5-Nitro-1H-pyrazol-1-yl)pyridine |

This is often the most direct and convergent approach, involving the formation of a C-N bond between the two fully formed heterocyclic rings. A prominent method is the nucleophilic aromatic substitution (SNAr) reaction.

In this pathway, 5-nitro-1H-pyrazole is first deprotonated with a base (such as sodium hydride or potassium carbonate) to form the corresponding pyrazolate anion. This nucleophile then attacks an electrophilic piperidine derivative, such as N-protected 4-iodopiperidine or 4-piperidyl tosylate. The nitro group on the pyrazole ring is strongly electron-withdrawing, which activates the ring for nucleophilic attack, although this effect is more pronounced for substitution on the pyrazole carbon atoms. For N-alkylation, the reaction proceeds readily. A similar synthesis has been reported for the analogous compound 4-(4-nitro-1H-pyrazol-1-yl)piperidine, which was prepared via an SNAr reaction between 4-nitro-1H-pyrazole and piperidine under basic conditions in DMF. vulcanchem.com

Table 3: Representative SNAr Coupling Reaction

| Reactants | Reagents/Conditions | Product |

|---|

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing C-N bonds, often employing catalytic systems to achieve high yields and selectivity under mild conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the N-C bond between the pyrazole and piperidine rings. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a suitable method. This reaction would involve coupling 5-nitro-1H-pyrazole with a protected 4-halopiperidine (e.g., N-Boc-4-bromopiperidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Alternatively, copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, could be employed. This reaction can couple 5-nitro-1H-pyrazole with a piperidine boronic acid derivative, although the synthesis of the requisite piperidine coupling partner may be complex. Copper catalysts are also used in Ullmann condensation reactions, which could couple 5-nitro-1H-pyrazole with a 4-halopiperidine, often requiring higher temperatures but representing a classic and effective method. The use of pyrazole-based ligands with copper(II) salts has been shown to be effective in various catalytic oxidation reactions, highlighting the compatibility of the pyrazole nucleus with transition metal catalytic systems. mdpi.com

Table 4: Potential Transition Metal-Catalyzed Coupling Reaction

| Reaction Type | Reactants | Catalyst/Ligand/Base | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | 5-Nitro-1H-pyrazole, N-Boc-4-bromopiperidine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Boc-4-(5-nitro-1H-pyrazol-1-yl)piperidine |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, general green strategies for the synthesis of pyrazole and piperidine derivatives can be applied.

Key green chemistry principles relevant to the synthesis of this compound include the use of safer solvents, atom economy, and the use of catalysts over stoichiometric reagents. For instance, the synthesis of pyrazole derivatives often involves condensation reactions. Green approaches to these reactions might employ water as a solvent, which is non-toxic and readily available. nih.govresearchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption for the formation of pyrazole rings. mdpi.com

For the piperidine component, catalytic hydrogenation of pyridine precursors is a common synthetic route. nih.gov Green variations of this would focus on using highly efficient and recyclable catalysts, such as heterogeneous catalysts, to minimize waste. Furthermore, the choice of nitrating agent for the pyrazole ring is a critical consideration from a green chemistry perspective. Traditional nitration often uses a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant waste. Alternative, greener nitrating agents are being explored to mitigate these issues. nih.gov

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Pyrazole Ring Formation | Condensation in organic solvents | Microwave-assisted synthesis in water or solvent-free conditions | Safer solvents, Energy efficiency |

| Piperidine Ring Formation | Reduction of pyridine with stoichiometric reducing agents | Catalytic hydrogenation with recyclable catalysts | Atom economy, Catalysis |

| Nitration of Pyrazole | Nitric acid/Sulfuric acid mixture | Use of solid acid catalysts or milder nitrating agents | Safer reagents, Waste reduction |

Flow Chemistry and Automated Synthesis Applications for this compound

Flow chemistry offers several advantages for the synthesis of heterocyclic compounds like this compound, including improved safety, scalability, and the potential for automation. strath.ac.ukmtak.huspringerprofessional.de The synthesis of this molecule can be envisioned in a multi-step flow process.

A hypothetical flow synthesis could involve the following steps:

Formation of a pyrazole precursor: A packed-bed reactor containing a solid-supported catalyst could be used for the continuous synthesis of the pyrazole ring.

Nitration: The pyrazole precursor could then be mixed with a nitrating agent in a microreactor, allowing for precise control of reaction temperature and time, which is crucial for regioselectivity and safety, especially with energetic nitro compounds.

Coupling with the piperidine precursor: The nitrated pyrazole could then be reacted with a suitable piperidine precursor in a subsequent flow reactor.

In-line purification: The crude product stream could be passed through a purification module, such as a column with scavengers or a continuous crystallization unit, to isolate the final product.

The automation of this flow synthesis would enable high-throughput screening of reaction conditions to optimize yield and purity. nih.gov While a dedicated flow synthesis for this compound has not been specifically reported, the modular nature of flow chemistry makes it an adaptable technology for the synthesis of this and related compounds. acs.org

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the interplay of its three key components: the nitro group, the pyrazole core, and the piperidine ring.

Reactions Involving the Nitro Group (e.g., Reduction Mechanisms, Nitro Group Displacement)

The nitro group on the pyrazole ring is a versatile functional group that can undergo several transformations.

Reduction Mechanisms: The most common reaction of the nitro group is its reduction to an amino group. This transformation is of significant interest as it can dramatically alter the biological properties of the molecule. The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or by using reducing metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comresearchgate.net The choice of reducing agent and conditions is crucial to avoid the reduction of the pyrazole ring itself. The general mechanism of nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.orgnih.gov

Nitro Group Displacement: While less common than reduction, nucleophilic aromatic substitution of the nitro group is also a possibility, particularly if the pyrazole ring is further activated by other electron-withdrawing groups.

Table 2: Common Reduction Methods for Aromatic Nitro Groups

| Reagent | Conditions | Comments |

| H₂/Pd/C | Typically at room temperature and atmospheric or elevated pressure | A very common and efficient method. |

| Fe/HCl | Reflux | A classic and cost-effective method. |

| SnCl₂/HCl | Room temperature or gentle heating | A milder alternative to Fe/HCl. |

Transformations at the Pyrazole Core (e.g., Electrophilic Aromatic Substitution, Metalation, Ring Opening)

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents. The piperidine group at the N1 position and the nitro group at the C5 position will direct incoming electrophiles. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. chemicalbook.compharmaguideline.com

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can potentially occur at the C3 or C4 positions of the pyrazole ring, depending on the reaction conditions and the directing effects of the substituents. The presence of the deactivating nitro group would likely make further electrophilic substitution challenging.

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In this molecule, metalation could potentially be directed by the pyrazole nitrogens or the nitro group, allowing for the introduction of various substituents. nih.gov

Ring Opening: Under harsh conditions, such as treatment with strong bases or oxidizing agents, the pyrazole ring can undergo ring-opening reactions. researchgate.net

Reactivity of the Piperidine Nitrogen and Ring (e.g., N-Alkylation, Acylation, Conformational Changes)

The piperidine ring offers several avenues for derivatization.

N-Alkylation and N-Acylation: The secondary amine of a precursor piperidine ring is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides to introduce a wide variety of substituents. researchgate.netresearchgate.netorganic-chemistry.org These reactions are fundamental in modifying the physicochemical properties of the molecule.

Conformational Changes: The piperidine ring exists predominantly in a chair conformation. The substituents on the ring can influence the conformational equilibrium. nih.govacs.org The 4-substituent (the nitropyrazole group) can exist in either an axial or equatorial position, and this can be influenced by solvent and other factors. nih.govacs.orgrsc.org

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity: In reactions involving the pyrazole core, the regioselectivity of electrophilic substitution is a key consideration. As mentioned, the C4 position is generally the most susceptible to electrophilic attack in pyrazoles. rsc.orgacs.org However, the directing effects of the N1-piperidine and C5-nitro groups would need to be carefully considered for any specific reaction. Functionalization of nitropyrazoles can be highly regioselective. researchgate.netchemrxiv.org

Stereoselectivity: For reactions involving the piperidine ring, particularly if it is asymmetrically substituted, stereoselectivity becomes important. While the parent this compound is achiral, derivatization of the piperidine ring could introduce chiral centers. Stereoselective synthesis of substituted piperidines is a well-developed area of organic chemistry, often employing chiral catalysts or auxiliaries. nih.govnih.govresearchgate.net

Advanced Structural and Conformational Analysis of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine

Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic methods are instrumental in determining the molecular structure and observing the dynamic behaviors of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which in turn provides insights into the stereochemistry and conformational dynamics of this compound. In a typical analysis, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. nih.govacs.orgrsc.org

The proton NMR spectrum would likely show distinct signals for the axial and equatorial protons of the piperidine ring. The proton at the C4 position, being attached to the pyrazole (B372694) nitrogen, would exhibit a chemical shift influenced by the aromatic and electron-withdrawing nature of the nitropyrazole moiety. The protons on the pyrazole ring would appear as distinct singlets or doublets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement the proton data, with the carbon atoms of the piperidine and pyrazole rings showing characteristic chemical shifts. The presence of the nitro group is expected to significantly deshield the C5 carbon of the pyrazole ring, shifting its resonance to a lower field.

Dynamic NMR studies at varying temperatures could reveal information about the rate of chair-to-chair interconversion of the piperidine ring and any restricted rotation around the C-N bond connecting the piperidine and pyrazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine-H2, H6 (axial) | ~ 2.8 - 3.0 | - |

| Piperidine-H2, H6 (equatorial) | ~ 3.2 - 3.4 | - |

| Piperidine-H3, H5 (axial) | ~ 1.8 - 2.0 | - |

| Piperidine-H3, H5 (equatorial) | ~ 2.1 - 2.3 | - |

| Piperidine-H4 | ~ 4.5 - 4.7 | - |

| Pyrazole-H3 | ~ 7.8 - 8.0 | ~ 140 - 142 |

| Pyrazole-H4 | ~ 6.5 - 6.7 | ~ 110 - 112 |

| Piperidine-C2, C6 | - | ~ 50 - 52 |

| Piperidine-C3, C5 | - | ~ 30 - 32 |

| Piperidine-C4 | - | ~ 60 - 62 |

| Pyrazole-C5 | - | ~ 155 - 157 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The FT-IR and Raman spectra would be characterized by specific vibrational modes. The nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. The C-H stretching vibrations of the piperidine and pyrazole rings would also be prominent. The C=C and C-N stretching vibrations within the pyrazole ring would provide further structural confirmation.

Intermolecular interactions, such as hydrogen bonding, if present in the solid state, could be inferred from shifts in the vibrational frequencies of the involved functional groups, particularly the N-H bands if any secondary amine were present, or C-H...O interactions involving the nitro group. researchgate.netnih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Predicted data based on analysis of similar structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~ 1520 - 1560 |

| NO₂ | Symmetric Stretch | ~ 1340 - 1360 |

| C-H (pyrazole) | Stretch | ~ 3100 - 3150 |

| C-H (piperidine) | Stretch | ~ 2850 - 2950 |

| C=C (pyrazole) | Stretch | ~ 1480 - 1520 |

| C-N (pyrazole) | Stretch | ~ 1250 - 1300 |

Advanced Mass Spectrometry Techniques (e.g., Tandem MS Fragmentation Pathways, High-Resolution MS for Isotopic Patterns)

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₁₄N₄O₂).

Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion. The fragmentation patterns would be characteristic of the nitropyrazole and piperidine moieties. Common fragmentation pathways for nitropyrazole compounds include the loss of the nitro group (NO₂) or nitrous oxide (N₂O). researchgate.netnih.govyoutube.com The piperidine ring could undergo ring-opening reactions or cleavage to produce characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Predicted data based on analysis of similar structures.

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 210.1117 | [M+H]⁺ (Protonated Molecule) |

| 164.1089 | [M+H - NO₂]⁺ |

| 123.0971 | [C₅H₉N₂]⁺ (Piperidinyl-pyrazole fragment) |

| 84.0813 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Environment Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy can offer insights into the electronic structure of this compound. The UV-Vis absorption spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the nitropyrazole chromophore. nih.govresearchgate.net

The position and intensity of these absorption bands can be sensitive to the solvent polarity, providing information about the nature of the electronic ground and excited states. While many pyrazole derivatives are fluorescent, the presence of the nitro group, a known fluorescence quencher, may result in weak or no fluorescence emission for this compound. nih.gov

Table 4: Predicted Electronic Absorption Data for this compound Predicted data based on analysis of similar structures.

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~ 280 - 320 | ~ 10,000 - 15,000 |

| n → π* | ~ 350 - 400 | ~ 100 - 500 |

X-ray Crystallography and Solid-State Structure of this compound

Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

It is anticipated that the piperidine ring would adopt a chair conformation with the nitropyrazole substituent in an equatorial position to minimize steric hindrance. The analysis of the crystal packing would reveal any intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which would govern the supramolecular architecture of the compound in the solid state. mdpi.com The planarity of the pyrazole ring and the geometry of the nitro group would also be accurately determined.

Table 5: Hypothetical Crystallographic Data for this compound Hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 8.2 |

| c (Å) | ~ 12.1 |

| β (°) | ~ 98.5 |

| Volume (ų) | ~ 1025 |

| Z | 4 |

| Piperidine Ring Conformation | Chair |

| Pyrazole Substituent Position | Equatorial |

Intermolecular Interactions and Hydrogen Bonding Networks

While specific crystallographic studies on this compound are not extensively documented in publicly available literature, the molecular structure allows for a variety of intermolecular interactions that would govern its crystal packing. The key functional groups—the piperidine ring with its secondary amine, the pyrazole ring, and the nitro group—are all capable of participating in hydrogen bonding and other non-covalent interactions.

The piperidine N-H group is a classic hydrogen bond donor. In the solid state, it is expected to form N-H···N or N-H···O hydrogen bonds. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Furthermore, the oxygen atoms of the nitro group are also potential hydrogen bond acceptors. Therefore, a network of hydrogen bonds is likely to be a dominant feature in the crystal lattice of this compound.

In analogous systems, such as 1,4-dibenzylpiperazines, the packing is dominated by weak C-H···N and C-H···π interactions nih.gov. For pyrazole derivatives, hydrogen bonding is a significant factor in their crystal structures, often leading to the formation of sheets or more complex networks researchgate.net. For instance, in the cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, N-H···O and N-H···S hydrogen bonds, along with C-H···π interactions, are observed mdpi.com. Given these precedents, it is reasonable to predict a complex interplay of such interactions in the crystal structure of this compound.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Piperidine N-H | Pyrazole N, Nitro O | Formation of chains, sheets, or 3D networks |

| C-H···N Interaction | Piperidine/Pyrazole C-H | Pyrazole N | Stabilization of crystal packing |

| C-H···O Interaction | Piperidine/Pyrazole C-H | Nitro O | Contribution to overall lattice energy |

| π-π Stacking | Pyrazole ring | Pyrazole ring | Face-to-face or offset stacking of aromatic rings |

Solution-State Conformational Analysis of this compound

Dynamic NMR and Spectroscopic Probes for Rotational Barriers and Ring Inversion

The piperidine ring is known to exist predominantly in a chair conformation, which can undergo ring inversion. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position, and the equilibrium between these two conformers is influenced by the steric and electronic nature of the substituent. The conformational free energies for a range of 4-substituted piperidines have been determined, showing that for many substituents, the relative conformer energies are similar to those in analogous cyclohexanes nih.gov.

In the case of this compound, the nitropyrazole moiety is a relatively bulky substituent, which would be expected to have a strong preference for the equatorial position to minimize steric interactions. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational dynamics. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and for rotation around the C-N bond connecting the piperidine and pyrazole rings.

While specific DNMR studies on this compound are not available, studies on related N-substituted piperidines and piperazines have provided valuable data on rotational barriers. For instance, dynamic NMR studies on N,N'-substituted piperazines have been used to characterize the rotational barriers and conformational exchange processes beilstein-journals.orgresearchgate.net. Similarly, the rotational barriers in N-alkoxy- and N-alkyl-2,2,6,6-tetramethylpiperidines have been determined using DNMR, with the rate-determining step often being the rotation around the exocyclic N-C or N-O bond rsc.org. For N-aryl piperidines, the rotation of the aryl group can also be studied, and DFT calculations have been used to complement experimental NMR data acs.orgmdpi.com.

Table 2: Representative Energy Barriers for Conformational Processes in Piperidine Derivatives (Illustrative Data)

| Compound Type | Conformational Process | Technique | Activation Energy (ΔG‡) (kJ/mol) | Reference |

| N-Methylpiperidine | Ring Inversion | DNMR | 49.8 | beilstein-journals.org |

| N-Alkyl-tetramethylpiperidines | N-CH2 Bond Rotation | DNMR | ~40-60 | rsc.org |

| N-Acylpiperidines | Ring Inversion | DFT | ~6.3 | nih.gov |

It is anticipated that the ring inversion of the piperidine moiety in this compound would have an energy barrier in a similar range to other substituted piperidines. The rotation around the N-N bond of the pyrazole and the C-N bond linking the two rings would also be expected to have distinct energy barriers, which could potentially be resolved and quantified by detailed DNMR studies.

Supramolecular Chemistry and Self-Assembly of this compound

The ability of this compound to participate in non-covalent interactions makes it a potential building block for the construction of supramolecular assemblies.

Host-Guest Chemistry and Complexation Studies

While specific host-guest chemistry studies involving this compound have not been reported, the structural motifs present in the molecule suggest its potential for forming inclusion complexes with various host molecules. The piperidine moiety is known to form host-guest complexes with cyclodextrins, which can encapsulate the ring within their hydrophobic cavity researchgate.netnih.gov. Such complexation can alter the physicochemical properties of the guest molecule.

The pyrazole ring, being aromatic, can participate in π-π stacking and C-H···π interactions, which are important driving forces in the formation of supramolecular systems. Arylazopyrazoles, for example, have been shown to form stable and light-responsive host-guest complexes with β-cyclodextrin acs.org. Furthermore, pyrazole derivatives have been utilized in the broader field of supramolecular and polymer chemistry mdpi.com. The formation of supramolecular assemblies induced by phosphate (B84403) derivatives has been observed for platinum(II) terpyridine complexes, driven by metal-metal and π-π stacking interactions rsc.org. It is conceivable that the nitropyrazole unit of the title compound could engage in similar interactions with appropriate host systems.

Formation of Self-Assembled Structures and Nanomaterials

A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically detailing the formation of self-assembled structures and nanomaterials derived from this compound. While the principles of crystal engineering and supramolecular chemistry suggest that molecules containing both hydrogen bond donors/acceptors (piperidine NH) and nitro groups could participate in directed self-assembly, no specific research has been published to demonstrate or characterize such phenomena for this particular compound.

The self-assembly of related heterocyclic compounds, such as piperazine-1,4-diol, has been shown to form distinct supramolecular hydrogen-bonded networks. rsc.org Similarly, the crystal packing of some nitropyrazole derivatives is influenced by intermolecular interactions, which can lead to the formation of organized structures like molecular chains. However, without experimental data or theoretical modeling for this compound, any discussion of its potential to form specific nanomaterials or self-assembled architectures would be purely speculative.

Consequently, there are no available research findings, detailed characterizations, or data tables to present on the morphology, properties, or formation conditions of self-assembled structures or nanomaterials based on this compound. Further research would be necessary to explore the potential of this compound in the field of materials science and nanotechnology.

Computational Chemistry and Molecular Modeling of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A smaller gap generally implies higher reactivity. nih.gov

For 4-(5-Nitro-1H-pyrazol-1-yl)piperidine, the HOMO is expected to be primarily localized on the more electron-rich piperidine (B6355638) ring and the linking nitrogen atom of the pyrazole (B372694). In contrast, the LUMO is anticipated to be centered on the electron-deficient nitropyrazole moiety, a consequence of the strong electron-withdrawing nature of the nitro group. mdpi.commdpi.com This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The presence of aromatic systems and heteroatoms tends to decrease the HOMO-LUMO gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Primarily located on the piperidine and linking nitrogen. |

| ELUMO | -2.05 | Primarily located on the nitropyrazole ring. |

| HOMO-LUMO Gap (ΔE) | 4.80 | Indicates moderate kinetic stability. |

Note: These values are representative examples based on DFT calculations for similar nitroaromatic heterocyclic compounds and serve an illustrative purpose.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro group. researchgate.netdtic.mil These regions of high electron density are the most probable sites for interaction with electrophiles. Conversely, areas of positive potential (blue) are expected around the hydrogen atoms of the piperidine ring and the pyrazole ring, indicating susceptibility to nucleophilic attack. dtic.mil The electron-withdrawing nitro group significantly polarizes the molecule, drawing electron density from both heterocyclic rings. dtic.milmdpi.com

Table 2: Illustrative Predicted Partial Atomic Charges (Mulliken)

| Atom/Group | Predicted Charge (a.u.) | Implication |

|---|---|---|

| Oxygen atoms (NO₂) | -0.45 to -0.55 | Strong negative charge, site for electrophilic attack. |

| Nitrogen atom (NO₂) | +0.60 to +0.70 | Positive charge due to bonding with electronegative oxygens. |

| Pyrazole Ring Carbons | +0.10 to +0.30 | Rendered electron-deficient by the nitro group. |

Note: These values are illustrative and represent typical charge distributions calculated via DFT for similar structures.

Computational methods can reliably predict various spectroscopic properties, aiding in structural elucidation.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govunipd.it For this molecule, the piperidine protons would show distinct signals for axial and equatorial positions, with the chair conformation being the most stable. researchgate.net The chemical shifts of the pyrazole protons would be significantly influenced by the deshielding effect of the attached nitro group.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole-H | 7.8 - 8.2 | - |

| Pyrazole-C (adjacent to NO₂) | - | 150 - 155 |

| Piperidine-CH (at N1) | 4.0 - 4.5 | 55 - 60 |

| Piperidine-CH₂ (axial) | 1.8 - 2.1 | 30 - 35 |

Note: Predicted shifts are illustrative, based on typical values for piperidine and nitropyrazole moieties. researchgate.netacs.org

Vibrational Frequencies: Theoretical vibrational analysis via DFT can predict the positions of key bands in Infrared (IR) and Raman spectra. q-chem.com The most characteristic vibrations for this compound would include the strong symmetric and asymmetric stretching modes of the nitro (NO₂) group, typically found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively. nih.gov Additionally, C-H stretching vibrations from the aliphatic piperidine ring would appear around 2950-2850 cm⁻¹, while aromatic C-H stretching from the pyrazole ring would be observed above 3000 cm⁻¹. nih.govresearchgate.net

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3150 | Pyrazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Piperidine Ring |

| N-O Asymmetric Stretch | 1520 - 1560 | Nitro Group |

| N-O Symmetric Stretch | 1330 - 1370 | Nitro Group |

Note: Frequencies are representative and based on DFT calculations for compounds with similar functional groups. researchgate.netmdpi.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. rsc.org Nitroaromatic compounds typically exhibit strong π→π* transitions. researchgate.net For this molecule, such transitions would be associated with the nitropyrazole chromophore. Weaker n→π* transitions, originating from the lone pairs of electrons on the nitro group's oxygen atoms, are also expected at longer wavelengths. rsc.orgresearchgate.net

Table 5: Illustrative Predicted UV-Vis Absorption Maxima (λmax)

| Predicted λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~280-310 | π→π* | Nitropyrazole Ring |

Note: These values are illustrative, based on spectral data for similar nitro-substituted heterocyclic systems. rsc.orgresearchgate.net

A powerful application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along a reaction coordinate. researchgate.net The energy of this transition state relative to the reactants determines the activation energy, a key factor governing reaction rates. nih.gov While no specific mechanistic studies have been published for this compound, this methodology could be applied to explore potential reactions, such as further electrophilic substitution on the pyrazole ring or nucleophilic addition. Such calculations would clarify the regioselectivity and feasibility of different synthetic transformations.

Conformational Landscape Exploration of this compound

The conformational flexibility of this compound is primarily centered around the piperidine ring and its substituent. The piperidine ring is known to strongly favor a chair conformation to minimize angular and torsional strain. acs.orgyoutube.com This leaves a critical question: does the 5-nitro-1H-pyrazol-1-yl substituent occupy an axial or an equatorial position?

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle of the C-N bond connecting the two rings, can identify the lowest energy conformers. For 4-substituted piperidines, the substituent's conformational free energy largely determines the equilibrium. nih.gov Given the significant steric bulk of the nitropyrazolyl group, it is overwhelmingly likely that the global energy minimum corresponds to the conformer where this group is in the equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. youtube.comnih.gov

Table 6: Illustrative Relative Energies of Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| 1 | Equatorial | 0.00 (Global Minimum) | >99% |

Note: The energy difference is an illustrative value based on A-values for sterically demanding groups on a cyclohexane (B81311) ring, which serves as a good model for piperidine conformational preferences. nih.gov

Molecular Dynamics Simulations for Conformational Sampling in Solution

The conformational flexibility of this compound is a key determinant of its physical and biological properties. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. wikipedia.org The linkage to the nitropyrazole ring introduces additional rotational freedom. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule in a simulated aqueous environment, providing insights into the predominant conformations and the transitions between them.

An MD simulation would typically be initiated with an optimized structure of the molecule, which is then solvated in a periodic box of water molecules. The system is then subjected to a series of energy minimization and equilibration steps before a production run is performed. During the production run, the trajectories of all atoms are recorded over time, allowing for the analysis of conformational changes.

For this compound, particular attention would be paid to the puckering of the piperidine ring and the dihedral angle between the pyrazole and piperidine rings. The piperidine ring is expected to predominantly adopt a chair conformation. wikipedia.org However, the presence of the bulky nitropyrazole substituent could influence the equilibrium between the axial and equatorial positions of this substituent. Ultrafast conformational dynamics have been observed in studies of similar N-substituted piperidines. rsc.org

A hypothetical analysis of a 100-nanosecond MD simulation might reveal the following distribution of major conformers:

| Conformer | Piperidine Ring Conformation | Substituent Position | Population (%) |

| 1 | Chair | Equatorial | 75 |

| 2 | Chair | Axial | 20 |

| 3 | Twist-Boat | - | 5 |

This table is based on expected conformational preferences for substituted piperidines and is for illustrative purposes.

Free Energy Calculations for Conformational Equilibria

While MD simulations provide a qualitative and semi-quantitative view of conformational preferences, free energy calculations can yield more precise energetic differences between various conformational states. Techniques such as umbrella sampling or metadynamics can be employed to compute the potential of mean force (PMF) along specific reaction coordinates, such as the dihedral angle defining the orientation of the nitropyrazole ring relative to the piperidine ring.

These calculations would allow for the construction of a free energy landscape, illustrating the energy barriers between different conformers and their relative stabilities. For instance, the energy difference between the equatorial and axial conformers of the piperidine ring could be accurately determined. In related N-acylpiperidines, the axial orientation of a substituent can be significantly favored due to allylic strain. nih.gov

A representative free energy profile might indicate that the equatorial conformer is more stable than the axial conformer by a few kcal/mol, with a higher energy barrier for the transition from the equatorial to the axial state. This information is crucial for understanding the dynamic behavior of the molecule and how it might present itself for interaction with other molecules.

Molecular Docking and Protein-Ligand Interaction Studies with this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying potential biological targets for a novel compound and in elucidating the molecular basis of its activity.

Given that pyrazole derivatives are known to interact with a wide range of biological targets, including kinases, proteases, and other enzymes, a virtual screening campaign could be performed for this compound against a library of known protein structures. nih.govbohrium.com The results of such a screening would provide a list of potential protein targets ranked by their predicted binding affinity for the compound. For example, pyrazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and various protein kinases. nih.govshd-pub.org.rs The identification of potential targets is a critical first step in understanding the possible pharmacological profile of the compound. ethz.chethz.ch

Once a putative target is identified, molecular docking can be used to predict the specific binding mode of this compound within the active site of the protein. This involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding energy. nih.gov

The docking results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For instance, the nitro group of the pyrazole ring could act as a hydrogen bond acceptor, while the aromatic pyrazole ring could engage in π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net The piperidine ring could form hydrophobic contacts.

A hypothetical docking study of this compound against a protein kinase might yield the following results:

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | Glu101, Leu150, Phe200 |

| Protease Y | -7.2 | Asp50, Trp80 |

| Receptor Z | -6.8 | Tyr120, Val180 |

This table presents hypothetical data that would be generated from a molecular docking study.

To obtain a more accurate description of the interactions within the active site, particularly for processes involving bond making or breaking or significant charge transfer, hybrid MM/QM calculations can be employed. nih.govwordpress.com In this approach, the ligand and the most critical residues of the active site are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a classical molecular mechanics force field. utdallas.edu

This method would be particularly useful for studying the role of the nitro group in the binding of this compound. QM/MM calculations can provide a more accurate representation of the electronic structure and polarization effects that are not fully captured by classical force fields. This can lead to a more refined understanding of the binding affinity and the catalytic mechanism if the target is an enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors for this compound

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new analogs.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. For pyrazole derivatives, relevant descriptors might include: shd-pub.org.rs

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms, energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net

A hypothetical QSAR equation for a series of pyrazole derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * (HOMO-LUMO gap) + constant

This equation is a simplified representation for illustrative purposes.

Such a model would provide valuable insights into the structural features that are important for the biological activity of this class of compounds.

Lipophilicity, Polarity, and Topological Descriptors

Lipophilicity, polarity, and various topological descriptors are fundamental properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. For this compound, various topological indices can be calculated to correlate its structure with its properties. Some relevant descriptors include:

Molecular Weight (MW): A simple yet crucial descriptor influencing a compound's diffusion and transport properties.

Topological Polar Surface Area (TPSA): This descriptor is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. A higher TPSA is generally associated with lower membrane permeability. The nitro group and the nitrogen atoms in the pyrazole and piperidine rings are the main contributors to the TPSA of this molecule.

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of a molecule. Increased flexibility can impact receptor binding.

Wiener Index and Kier & Hall Connectivity Indices: These more complex indices describe the branching and connectivity within the molecular graph and can be used in quantitative structure-activity relationship (QSAR) models.

Table 1: Predicted Physicochemical and Topological Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C8H12N4O2 | Basic molecular information |

| Molecular Weight | 196.21 g/mol | Influences diffusion and transport |

| logP | ~1.5 - 2.5 | Balance of lipophilicity and hydrophilicity |

| Topological Polar Surface Area (TPSA) | ~70 - 80 Ų | Predicts membrane permeability |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding interactions |

Note: The values in this table are estimations based on the chemical structure and may vary depending on the prediction software and methodology used.

Electronic and Steric Descriptors

Electronic and steric descriptors provide detailed information about the three-dimensional distribution of electrons and the spatial arrangement of atoms, which are crucial for understanding molecular interactions.

Electronic Descriptors: These descriptors are often derived from quantum mechanical calculations, such as Density Functional Theory (DFT).

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for assessing a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. The nitro group will exhibit a strong negative electrostatic potential, while the hydrogen on the piperidine nitrogen will show a positive potential.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule.

Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. The connection to the pyrazole ring can be either axial or equatorial, with the equatorial position generally being more stable. Computational methods can determine the preferred conformation and the energy barrier for ring inversion.

Table 2: Key Electronic and Steric Descriptors for this compound

| Descriptor Type | Descriptor | Expected Characteristics |

| Electronic | HOMO-LUMO Gap | Moderate gap, indicating reasonable stability |

| Molecular Electrostatic Potential | Negative potential around the nitro group, positive potential around the piperidine NH | |

| Dipole Moment | Significant, due to the polar nitro group | |

| Steric | Preferred Conformation | Piperidine in a chair conformation with the pyrazole substituent in the equatorial position |

| Molecular Shape | Globular with a protruding nitro group |

Predictive Modeling for Biological Activities (In Silico)

In silico predictive modeling aims to forecast the biological activities of a compound before it is synthesized and tested in the lab. This can save significant time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model could be developed by:

Creating a Dataset: Synthesizing and testing a series of analogs with variations in the piperidine or pyrazole ring.

Calculating Descriptors: Computing a wide range of descriptors (lipophilic, electronic, steric, topological, etc.) for each analog.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. If a potential target for this compound is known, molecular docking can be used to:

Predict the Binding Pose: Determine the most likely three-dimensional arrangement of the compound within the target's binding site.

Estimate Binding Affinity: Calculate a docking score that estimates the strength of the interaction. A lower (more negative) score generally indicates a stronger binding.

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target.

For instance, docking studies on similar pyrazole-containing compounds have revealed key interactions that contribute to their biological effects.

Computational Design and Virtual Screening of this compound Analogs

Computational tools can be proactively used to design novel analogs of this compound with potentially enhanced properties.

Fragment-Based and Structure-Based Design: Based on the insights from molecular docking and QSAR studies, new analogs can be designed. For example, if a particular region of the molecule is shown to be crucial for binding, modifications can be made to enhance this interaction. Conversely, if a part of the molecule is associated with undesirable properties, it can be altered or replaced.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If a target for this compound is identified, virtual screening can be performed in several ways:

Ligand-Based Virtual Screening: This approach uses the structure of this compound as a template to search for other molecules in a database with similar 2D or 3D features.

Structure-Based Virtual Screening (Docking): This method involves docking a large number of compounds from a database into the binding site of the target protein and ranking them based on their docking scores. The top-scoring compounds are then selected for further investigation.

These computational design and screening approaches can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of molecules with the highest probability of success.

Mechanistic Investigations of Biological Interactions and Target Engagement for 4 5 Nitro 1h Pyrazol 1 Yl Piperidine

In Vitro Biochemical and Pharmacological Profiling of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine

The in vitro profiling of compounds with similar structural motifs, such as a pyrazole (B372694) ring linked to a piperidine (B6355638), reveals a propensity for interaction with various receptors and enzymes.

Receptor Binding Assays and Ligand-Receptor Kinetics (e.g., Kᵢ, Kᴅ, kₒₙ, kₒff)

Derivatives containing the pyrazole-piperidine framework have been investigated for their affinity to several receptor types. For instance, a series of piperidine-based compounds were evaluated for their affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov One potent ligand, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated a high affinity for S1R with a Kᵢ value of 3.2 nM. nih.gov This was comparable to the reference compound haloperidol (B65202) (Kᵢ of 2.5 nM). nih.gov The study highlighted that the basic amino moiety is a key driver for affinity and selectivity at sigma receptors. nih.gov

In another study, dual-acting ligands for the histamine (B1213489) H3 and sigma-1 receptors were designed based on a piperidine core. nih.gov These compounds showed varying affinities, and their development underscores the potential of the piperidine scaffold in targeting these receptors. nih.gov Furthermore, pyrazol-4-yl-pyridine derivatives have been identified as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M₄). nih.gov These compounds were found to enhance the binding affinity of acetylcholine, demonstrating strong negative binding allosteric properties with the antagonist [³H]NMS. nih.gov

While specific kinetic data like association (kₒₙ) and dissociation (kₒff) rates for this compound are not available, these examples with related structures suggest that the compound could exhibit significant binding to various neuronal receptors.

Table 1: Receptor Binding Affinities of Structurally Related Compounds

| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM (Kᵢ) | nih.gov |

| Piperidine-based dual ligands | Histamine H3 / Sigma-1 | Varies | nih.gov |

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Reversible/Irreversible, Competitive/Non-competitive Inhibition)

The pyrazole scaffold is a well-known pharmacophore for enzyme inhibition. Various pyrazole derivatives have been shown to inhibit a range of enzymes. For example, some pyrazole-based heterocyclic compounds were identified as selective inhibitors of urease and butyrylcholinesterase. researchgate.net

In the context of Alzheimer's disease research, benzimidazole-based pyrrole/piperidine hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity. These compounds displayed moderate to good inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range. mdpi.com For instance, certain analogues showed AChE inhibitory activities with IC₅₀ values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM. mdpi.com Kinetic studies on similar compounds have revealed different modes of inhibition, including competitive and non-competitive mechanisms. researchgate.net

Additionally, 3-substituted pyrazole derivatives have been studied as inhibitors of liver alcohol dehydrogenase. acs.org Given these precedents, it is plausible that this compound could exhibit inhibitory activity against various enzymes, with the specific mechanism depending on the enzyme's active site architecture.

Table 2: Enzyme Inhibition Data for Related Pyrazole and Piperidine Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Pyrazole-based heterocycles | Urease, Butyrylcholinesterase | Not specified | Selective inhibition | researchgate.net |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM | Not specified | mdpi.com |

| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM | Not specified | mdpi.com |

| 3-Substituted pyrazoles | Liver Alcohol Dehydrogenase | Not specified | Inhibitors and inactivators | acs.org |

Ion Channel Modulation and Electrophysiological Characterization (In Vitro)

While direct evidence for the modulation of ion channels by this compound is lacking, the broader class of pyrazole-containing compounds has been associated with ion channel interactions. For example, some pyrazole derivatives have been investigated for their effects on mitochondrial ion channels. nih.gov The modulation of these channels can impact mitochondrial membrane potential and the production of reactive oxygen species. nih.gov Given that many ion channels have multiple localizations, including the plasma membrane, compounds like this could potentially have broader effects on cellular electrophysiology. nih.gov

Interactions with Nucleic Acids (DNA/RNA Binding, Intercalation)

The presence of a nitro group on the pyrazole ring is a critical feature that suggests a potential for interaction with nucleic acids. Nitroaromatic compounds are known to undergo bioreduction to form reactive intermediates that can covalently bind to DNA. nih.gov Studies on other nitro-substituted heterocyclic compounds have demonstrated that the nitro functionality is essential for this activity, particularly under hypoxic conditions. nih.gov

Research on N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives has shown that the pyrazole ring is important for DNA interaction. researchgate.net These compounds exhibit binding constants (Kb) with calf thymus DNA (ct-DNA) in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity. researchgate.net The nitro-substituted derivative in this series displayed the highest binding constant, suggesting that the nitro group enhances the binding capacity with ct-DNA. researchgate.net This interaction is thought to occur via intercalation, where the molecule inserts itself between the base pairs of the DNA helix. researchgate.net

Cellular Assay Systems for Probing this compound Activity (Non-Human Clinical Focus)

Cell-based assays are crucial for understanding the functional consequences of the molecular interactions observed in biochemical assays.

Cell-Based Reporter Assays for Signal Transduction Pathways

While no specific cell-based reporter assays have been reported for this compound, related pyrazole derivatives have been evaluated in such systems. For instance, pyrazole compounds have been assessed for their inhibitory activity in a cell-based luciferase reporter assay for ALK5. nih.gov This suggests that reporter gene assays could be a valuable tool to investigate the impact of this compound on various signal transduction pathways. Given the receptor binding profile of analogous compounds, pathways downstream of the sigma, histamine, and muscarinic receptors would be of particular interest.

In the context of anticancer research, numerous pyrazole derivatives have been screened for their cytotoxic effects on various cancer cell lines using assays like the MTT assay. acs.orgnih.gov These studies often reveal effects on cell cycle progression, which are indicative of interactions with key signaling pathways that control cell proliferation and survival. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone |

| Haloperidol |

| Acetylcholine |

Studies on Cell Permeability and Intracellular Accumulation Mechanisms (e.g., Using Caco-2 monolayers, P-gp efflux assays in vitro)

The ability of a compound to penetrate cell membranes and accumulate intracellularly is a critical determinant of its biological activity. For this compound, understanding its cell permeability and interaction with efflux pumps is essential. In vitro models, such as Caco-2 cell monolayers, are widely used to predict the oral absorption and intestinal permeability of drug candidates. nih.gov

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. Transport studies across these monolayers can determine the apparent permeability coefficient (Papp) of a compound. A high Papp value in the apical-to-basolateral direction suggests good absorptive potential.

Furthermore, these cells express various transporters, including the efflux pump P-glycoprotein (P-gp), which can actively transport substrates out of the cell, thereby reducing intracellular concentration and limiting oral bioavailability. nih.gov P-gp efflux assays are therefore crucial. These assays typically involve comparing the bidirectional transport of the compound across the Caco-2 monolayer. A significantly higher basal-to-apical transport compared to the apical-to-basal transport (an efflux ratio greater than 2) is indicative of the compound being a P-gp substrate. The inclusion of known P-gp inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, can confirm this by demonstrating a reduction in the efflux ratio. nih.gov

While specific experimental data for this compound is not publicly available, a hypothetical study could yield results similar to those presented in the table below.

| Parameter | Condition | Value | Interpretation |

| Papp (A-B) | No inhibitor | 1.5 x 10⁻⁶ cm/s | Low to moderate passive permeability |

| Papp (B-A) | No inhibitor | 4.5 x 10⁻⁶ cm/s | Efflux is occurring |

| Efflux Ratio (ER) | No inhibitor | 3.0 | Suggests the compound is a substrate for an efflux transporter |

| Papp (A-B) | With P-gp inhibitor | 3.2 x 10⁻⁶ cm/s | Increased absorptive transport |

| Papp (B-A) | With P-gp inhibitor | 3.5 x 10⁻⁶ cm/s | Reduced efflux |

| Efflux Ratio (ER) | With P-gp inhibitor | 1.1 | Confirms P-gp mediated efflux |

This table presents hypothetical data for illustrative purposes.

Target Engagement Studies in Live Cells (e.g., Cellular Thermal Shift Assay, Photoaffinity Labeling)

Confirming that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in mechanistic studies. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement. news-medical.net The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation. nih.gov

In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble fraction of the target protein is quantified, often by Western blotting or other protein detection methods. news-medical.net A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding. nih.gov Isothermal dose-response CETSA can also be performed to determine the concentration-dependent engagement of the compound with its target at a fixed temperature. news-medical.net

Photoaffinity labeling is another technique used to identify and characterize the direct binding partners of a compound. This method involves chemically modifying the compound to include a photoreactive group and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye). Upon incubation with cells or cell lysates, the photoreactive group is activated by UV light, forming a covalent bond with any interacting proteins. The tagged proteins can then be isolated and identified using techniques like mass spectrometry. While powerful, this method requires the synthesis of a suitable photo-probe, which can be a complex undertaking.

Cellular Oxidative Stress Response and Redox Cycling Mediated by the Nitro Group

The presence of a nitroaromatic group in this compound suggests the potential for redox cycling and the induction of cellular oxidative stress. Nitroaromatic compounds can undergo enzymatic reduction by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized back to the parent nitro compound, in a process that generates a superoxide (B77818) anion radical (O₂⁻). This futile cycle of reduction and re-oxidation, known as redox cycling, can lead to a significant increase in the intracellular concentration of reactive oxygen species (ROS).

The resulting oxidative stress can have numerous downstream effects, including:

Lipid peroxidation: Damage to cellular membranes.

Protein oxidation: Alteration of protein structure and function.

DNA damage: Leading to mutations and genomic instability.

Depletion of cellular antioxidants: Such as glutathione (B108866) (GSH).

Cells will typically mount a defensive response to combat oxidative stress, which can be monitored experimentally. This includes the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase. The activation of transcription factors, such as Nrf2, which controls the expression of a battery of antioxidant and detoxification genes, is also a key indicator of an oxidative stress response. Investigating these markers in cells treated with this compound would provide insight into its potential to induce oxidative stress.

Mechanistic Investigations of Nitro Group-Related Biological Activity of this compound

Bioreductive Activation Pathways of the Nitro Group in Biological Systems

The biological activity of many nitro-containing compounds is dependent on the bioreductive activation of the nitro group. This process is particularly important in hypoxic environments, such as those found in solid tumors or in certain microorganisms. Under low oxygen conditions, the one-electron reduction of the nitro group to a nitro anion radical is not followed by re-oxidation. Instead, the radical can undergo further reduction steps.

These multi-electron reduction pathways can be catalyzed by various one- and two-electron reductases. The process proceeds through a series of highly reactive intermediates. The complete, six-electron reduction of a nitro group ultimately yields an amine. However, it is the intermediate species that are often responsible for the compound's biological effects.

The key steps in the bioreductive pathway are:

Nitro to Nitroso: A two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): A further two-electron reduction yields a hydroxylamine group (-NHOH).

Hydroxylamine to Amine: The final two-electron reduction produces the amine group (-NH₂).

The specific reductases involved and the efficiency of these transformations can vary depending on the cell type and the local oxygen concentration.

Formation and Characterization of Reactive Intermediates and Adducts (e.g., Nitroso, Hydroxylamine)

The nitroso and hydroxylamine intermediates formed during the bioreductive activation of this compound are electrophilic and highly reactive. Their transient nature makes them challenging to detect and characterize directly within a biological system.

Specialized analytical techniques are often required to trap and identify these species. For example, electron paramagnetic resonance (EPR) spectroscopy can be used to detect the initial nitro anion radical. The more stable, downstream intermediates like the hydroxylamine may be detectable by liquid chromatography-mass spectrometry (LC-MS) under carefully controlled conditions.

The formation of adducts with trapping agents can also provide indirect evidence for the generation of these reactive intermediates. For instance, the reaction of the hydroxylamine intermediate with thiols, such as glutathione, can form stable adducts that can be characterized by mass spectrometry.

| Intermediate | Reactivity | Potential Biological Consequence |

| Nitro Anion Radical | Can react with O₂ to form superoxide | Redox cycling and oxidative stress |

| Nitroso Derivative | Highly electrophilic | Covalent modification of biomolecules |

| Hydroxylamine Derivative | Electrophilic and can be oxidized | Covalent modification, methemoglobinemia |

This table outlines the general reactivity and potential consequences of key intermediates in nitro group reduction.

Covalent Modification of Biomolecules by Reduced Species

The highly reactive nitroso and hydroxylamine intermediates generated from this compound are capable of forming covalent bonds with cellular nucleophiles. doi.org This covalent modification of essential biomolecules, such as proteins and DNA, is thought to be a primary mechanism of action for many nitroaromatic compounds. nih.gov

The sulfhydryl groups of cysteine residues in proteins are particularly susceptible to attack by these electrophilic intermediates. The formation of such protein adducts can lead to enzyme inhibition, disruption of protein structure and function, and the induction of cellular stress responses, including apoptosis. Covalent modification of DNA bases, particularly guanine, can lead to mutations and strand breaks, contributing to the compound's cytotoxic effects.

Identifying the specific biomolecules targeted for covalent modification is a key aspect of understanding the compound's mechanism of action. This is often achieved using proteomics or genomics approaches. For example, cells can be treated with the compound, and then proteins are isolated, digested, and analyzed by mass spectrometry to identify specific sites of modification.

High-Throughput Screening (HTS) and Phenotypic Screening Methodologies for this compound

High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. nih.gov This automated, miniaturized assay approach is crucial for identifying initial "hits" that can be developed into lead compounds. researchgate.net

To investigate the mechanistic underpinnings of this compound, a critical first step would be the development and optimization of robust HTS assays. The primary goal is to create a screening environment that is both sensitive and reproducible, allowing for the identification of meaningful biological activity.

The development process for an HTS assay tailored to a compound like this compound would involve several key stages. Initially, a suitable biological target or pathway would be selected based on computational predictions or preliminary in-vitro tests. Following this, an appropriate assay format, such as fluorescence, luminescence, or absorbance-based readouts, would be chosen to measure the compound's effect. researchgate.net

Optimization is a crucial phase, focusing on parameters like reagent concentrations, incubation times, and the impact of solvents like DMSO on assay performance. nih.gov The robustness of the assay is quantified using statistical metrics such as the signal-to-background ratio (S/B), coefficient of variation (CV), and the Z'-factor. An assay with a Z'-factor of ≥0.5 is generally considered suitable for HTS campaigns. nih.gov

Table 1: Hypothetical HTS Assay Optimization Parameters for a this compound Target

| Parameter | Optimized Value | Acceptance Criteria | Status |

| Z'-Factor | 0.72 | ≥ 0.5 | Pass |

| Signal-to-Background (S/B) Ratio | 18 | > 10 | Pass |

| Coefficient of Variation (CV%) | 4.5% | < 10% | Pass |

| DMSO Tolerance | ≤ 1% | No significant effect on assay performance | Pass |

Once a robust assay is established, screening campaigns can be initiated. Phenotypic screening, a strategy that has seen a resurgence, focuses on identifying compounds that produce a desired effect in a cellular or organismal model, without a preconceived notion of the molecular target. mdpi.com This approach is particularly valuable for discovering compounds with novel mechanisms of action.